Boc-2-amino-6-methylbenzoic acid
CAS No.: 269391-47-1
Cat. No.: VC2275123
Molecular Formula: C13H17NO4
Molecular Weight: 251.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 269391-47-1 |
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Molecular Formula | C13H17NO4 |
Molecular Weight | 251.28 g/mol |
IUPAC Name | 2-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Standard InChI | InChI=1S/C13H17NO4/c1-8-6-5-7-9(10(8)11(15)16)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16) |
Standard InChI Key | GSCDUSGXLJHYFF-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)NC(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES | CC1=C(C(=CC=C1)NC(=O)OC(C)(C)C)C(=O)O |
Introduction
Chemical Structure and Properties
Boc-2-amino-6-methylbenzoic acid is derived from 2-amino-6-methylbenzoic acid (also known as 6-methylanthranilic acid) through the addition of the tert-butyloxycarbonyl protecting group to the amino functionality. The parent compound, 2-amino-6-methylbenzoic acid, has the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . Upon Boc protection, the resulting compound has the molecular formula C13H17NO4, incorporating the additional C5H8O2 fragment from the Boc group.
Physical Properties
The physical properties of Boc-2-amino-6-methylbenzoic acid can be largely predicted based on the known properties of 2-amino-6-methylbenzoic acid with adjustments for the Boc protecting group. The unprotected parent compound has the following properties:
Property | Value |
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Melting point | 128-130°C (dec.) |
Boiling point | 273.17°C (estimate) |
Density | 1.2023 g/cm³ (estimate) |
Refractive index | 1.5810 (estimate) |
Form | Powder to crystal |
Color | White to light yellow to dark green |
Solubility | Soluble in methanol |
pKa | 1.95±0.31 (predicted) |
The Boc-protected derivative typically displays increased lipophilicity and decreased water solubility compared to the parent compound, due to the presence of the hydrophobic tert-butyl group. The melting point of Boc-protected amino acids is generally higher than their unprotected counterparts, suggesting that Boc-2-amino-6-methylbenzoic acid would have a melting point above the 128-130°C range of the parent compound.
Spectroscopic Characteristics
Boc-2-amino-6-methylbenzoic acid can be characterized using various spectroscopic techniques:
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¹H NMR Spectroscopy: The spectrum typically shows signals corresponding to:
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The tert-butyl group of the Boc protecting group (singlet at approximately δ 1.4-1.5 ppm)
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The methyl group at the 6-position (singlet at approximately δ 2.2-2.4 ppm)
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Aromatic protons (multiple signals in the δ 6.5-8.0 ppm region)
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The carboxylic acid proton (broad singlet at approximately δ 10-13 ppm)
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The NH proton of the carbamate (broad signal at approximately δ 8-9 ppm)
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¹³C NMR Spectroscopy: Key signals include:
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The tert-butyl carbons (δ 28-30 ppm)
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The quaternary carbon of the tert-butyl group (δ 80-82 ppm)
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The carbamate carbonyl carbon (δ 155-158 ppm)
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The carboxylic acid carbonyl carbon (δ 165-170 ppm)
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Aromatic carbons (δ 110-140 ppm)
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The methyl carbon at the 6-position (δ 15-20 ppm)
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IR Spectroscopy: Characteristic bands include:
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C=O stretching of the carboxylic acid (1700-1725 cm⁻¹)
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C=O stretching of the carbamate (1680-1700 cm⁻¹)
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N-H stretching (3300-3400 cm⁻¹)
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O-H stretching of the carboxylic acid (broad band at 2500-3300 cm⁻¹)
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Synthesis Methods
Direct Protection of 2-Amino-6-methylbenzoic Acid
The most straightforward approach to synthesizing Boc-2-amino-6-methylbenzoic acid involves the direct protection of the amino group in 2-amino-6-methylbenzoic acid using di-tert-butyl dicarbonate (Boc₂O). This reaction typically proceeds under mild basic conditions in aqueous or mixed solvent systems:
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Standard Conditions:
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The reaction is carried out using 1.1-1.2 equivalents of Boc₂O
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Base: 1-2 equivalents of Na₂CO₃, NaHCO₃, or NaOH
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Solvent system: Dioxane/water or THF/water (1:1 to 2:1)
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Temperature: 0°C to room temperature
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Reaction time: 4-12 hours
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Work-up and Purification:
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Acidification (pH 2-3) with aqueous HCl or citric acid
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Extraction with ethyl acetate or dichloromethane
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Washing with brine
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Drying over Na₂SO₄ or MgSO₄
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Purification by recrystallization or column chromatography
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Alternative Protection Strategies
Several alternative methods for introducing the Boc group have been developed to address specific challenges:
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Using Boc-ONH₂ or Boc-ON:
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Reagents: Boc-ONH₂ (tert-butyl N-hydroxycarbamate) or Boc-ON (2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile)
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Milder conditions suitable for sensitive substrates
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Typically higher yields for sterically hindered amines
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Microwave-Assisted Protection:
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Significantly reduced reaction times (10-30 minutes)
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Improved yields
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Potentially cleaner reaction profiles
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Phase-Transfer Catalysis:
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Using tetrabutylammonium hydrogen sulfate or similar catalysts
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Facilitates reaction at the interface of aqueous and organic phases
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Useful for substrates with limited solubility
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Applications in Organic Synthesis
Pharmaceutical Intermediate
Boc-2-amino-6-methylbenzoic acid serves as a valuable building block in the synthesis of various pharmaceutical compounds, particularly those containing substituted anthranilic acid moieties. The strategic protection of the amino group allows for selective functionalization of the carboxylic acid through various transformations:
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Amide Formation: The protected amino group enables selective amide formation at the carboxylic acid position, leading to compounds with potential biological activities:
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Coupling with amines using standard peptide coupling reagents (EDC/HOBt, HATU, or DCC)
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Formation of bioactive benzoxazinone derivatives after deprotection and cyclization
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Ester Formation: The carboxylic acid can be selectively esterified, creating intermediates for further transformations:
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Methyl or ethyl esters as precursors for further functionalization
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Activation for subsequent nucleophilic substitution reactions
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Peptide Chemistry
The compound finds significant application in peptide synthesis, particularly in the preparation of non-standard amino acid derivatives and peptidomimetics:
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Non-Canonical Amino Acid Building Blocks: Boc-2-amino-6-methylbenzoic acid can be incorporated into peptide chains to introduce conformational constraints and unique structural features.
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β-Turn Mimetics: The aromatic ring and substitution pattern can be utilized to design compounds that mimic β-turns in peptide structures, useful for developing biologically active peptides with enhanced stability.
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Foldamers: The compound can serve as a building block for the synthesis of foldamers, which are oligomers that adopt defined secondary structures.
Synthetic Intermediates for Heterocyclic Compounds
The protected anthranilic acid derivative serves as a precursor for various heterocyclic systems:
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Benzoxazinones: After deprotection, the compound can undergo intramolecular cyclization to form 2-substituted-4H-3,1-benzoxazin-4-ones.
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Quinazolinones: Through reaction with appropriate reagents, the compound can be transformed into quinazolinone derivatives, which have significant pharmacological properties.
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Benzodiazepines: The protected anthranilic acid can serve as a starting material for benzodiazepine synthesis, an important class of psychoactive drugs.
Comparative Analysis with Related Compounds
Comparison with 2-Amino-6-methylbenzoic Acid
Comparison with 2-Amino-6-ethylbenzoic Acid Derivatives
The ethyl analog, 2-amino-6-ethylbenzoic acid, displays subtle differences in reactivity and physical properties compared to the methyl derivative:
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Increased Lipophilicity: The ethyl derivative and its protected forms exhibit enhanced lipophilicity compared to their methyl counterparts.
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Steric Effects: The larger ethyl group introduces additional steric hindrance, potentially affecting reaction rates and selectivity in certain transformations.
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Biological Activity: The ethyl substitution can influence the biological properties of resulting compounds, sometimes enhancing activity profiles in pharmaceutical applications.
Comparison with Other Protected Anthranilic Acid Derivatives
Various protecting groups can be employed for the amino functionality in anthranilic acid derivatives, each with specific advantages:
Protecting Group | Advantages | Disadvantages | Cleavage Conditions |
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Boc | Stable to bases and nucleophiles; crystalline products | Acid-labile | TFA, HCl in dioxane |
Fmoc | Base-labile; orthogonal to Boc | Bulky; limited stability to nucleophiles | 20-50% piperidine in DMF |
Cbz | Moderate stability to acids and bases | Requires hydrogenolysis for removal | H₂/Pd-C or HBr/AcOH |
Acetyl | Small size; inexpensive | Strong conditions needed for removal | Hydrazine or strong acid/base |
Research Applications and Recent Developments
Use in Pharmaceutical Development
Boc-2-amino-6-methylbenzoic acid and related compounds have been utilized in the synthesis of various pharmaceutically relevant molecules:
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Immunomodulatory Compounds: The compound serves as a precursor for the synthesis of paquinimod derivatives, which show promise in treating systemic lupus erythematosus and other autoimmune conditions .
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Antimicrobial Agents: The structural features of this compound make it suitable for developing compounds with antimicrobial properties, targeting bacterial cell membranes and metabolic processes.
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Central Nervous System Drugs: The benzoic acid scaffold with the protected amino group has been incorporated into molecules targeting various receptors in the central nervous system.
Advanced Synthetic Methodologies
Recent research has focused on developing improved methods for the synthesis and utilization of Boc-protected anthranilic acid derivatives:
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